molecular formula C9H5N3 B1594377 cinnoline-4-carbonitrile CAS No. 16470-90-9

cinnoline-4-carbonitrile

Cat. No.: B1594377
CAS No.: 16470-90-9
M. Wt: 155.16 g/mol
InChI Key: SKALQBBFRXNOBD-UHFFFAOYSA-N
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Description

cinnoline-4-carbonitrile is a heterocyclic organic compound with the chemical formula C9H5N3. It is a yellow crystalline solid that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cinnoline ring fused with a nitrile group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-4-carbonitrile typically involves the reaction of cinnoline derivatives with nitrile-containing reagents. One common method is the reaction of 4-chlorocinnoline with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: cinnoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted cinnoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMSO under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized cinnoline derivatives.

    Reduction: Amine derivatives of cinnoline.

    Substitution: Substituted cinnoline derivatives.

Scientific Research Applications

cinnoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    4-Isoquinolinecarbonitrile: Similar in structure but with an isoquinoline ring instead of a cinnoline ring.

    4-Quinoxalinecarbonitrile: Contains a quinoxaline ring fused with a nitrile group.

    4-(Methylsulfonyl)cinnoline: A derivative of cinnoline with a methylsulfonyl group.

Uniqueness: cinnoline-4-carbonitrile is unique due to its specific cinnoline ring structure fused with a nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

cinnoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALQBBFRXNOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343927
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-90-9
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 0.173 g of 27B in 5 ml of acetic anhydride was refluxed overnight under nitrogen. The mixture was stripped under reduced pressure, and the residue was recrystallized from hexane to give cinnoline-4-carbonitrile (27C), as a yellow crystalline solid, m.p.: 140° C.
Name
27B
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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